Decladinose Roxithromycin
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Overview
Description
Decladinose Roxithromycin is a derivative of the semi-synthetic macrolide antibiotic, Roxithromycin. It is characterized by the presence of a decladinose sugar moiety, which differentiates it from its parent compound. Roxithromycin itself is derived from erythromycin and is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .
Preparation Methods
The synthesis of Decladinose Roxithromycin involves several steps, starting from erythromycinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods often employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Decladinose Roxithromycin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxime derivatives.
Reduction: This reaction can reduce the oxime group back to the corresponding amine.
Substitution: This reaction can involve the replacement of functional groups on the macrolide ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Decladinose Roxithromycin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of macrolide antibiotics.
Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is studied for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Decladinose Roxithromycin exerts its antibacterial effects by binding to the 50S subunit of bacterial ribosomes, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacteria. The molecular targets include various ribosomal proteins and RNA components involved in the translation process .
Comparison with Similar Compounds
Decladinose Roxithromycin is unique due to the presence of the decladinose sugar moiety, which enhances its antibacterial activity and stability. Similar compounds include:
Roxithromycin: The parent compound, which lacks the decladinose moiety.
Erythromycin: The original macrolide antibiotic from which Roxithromycin is derived.
Azithromycin: Another macrolide antibiotic with a different structural modification.
Clarithromycin: A macrolide antibiotic similar to Roxithromycin but with a different side chain modification.
This compound stands out due to its enhanced stability and activity against resistant bacterial strains, making it a valuable compound in the field of antibiotic research and development .
Properties
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZRPTCUAOMSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H62N2O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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